molecular formula C20H20FN3O4S2 B2865913 4-((4-fluorophenyl)sulfonyl)-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)butanamide CAS No. 1170990-46-1

4-((4-fluorophenyl)sulfonyl)-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)butanamide

Cat. No.: B2865913
CAS No.: 1170990-46-1
M. Wt: 449.52
InChI Key: PGPNJOHJEUQSNS-UHFFFAOYSA-N
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Description

The compound “4-((4-fluorophenyl)sulfonyl)-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)butanamide” is a complex organic molecule. It contains several functional groups, including a sulfonyl group, a methylthio group, a benzyl group, and an oxadiazole ring. These functional groups could potentially give the compound a variety of interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The oxadiazole ring, in particular, could potentially participate in a variety of interesting chemical interactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the sulfonyl group could potentially make it more polar, while the benzyl and methylthio groups could potentially make it less polar .

Scientific Research Applications

Agricultural Applications

  • Sulfone derivatives containing 1,3,4-oxadiazole moieties, similar to the compound , have demonstrated significant antibacterial activities against rice bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae. Such compounds not only effectively reduce disease severity but also enhance plant resistance by stimulating the increase in antioxidant enzymes like superoxide dismutase (SOD) and peroxidase (POD) activities in rice. This suggests potential for developing novel agrochemicals to combat bacterial diseases in crops (Li Shi et al., 2015).

Analytical Chemistry Applications

  • In analytical chemistry, derivatives of oxadiazoles have been utilized as derivatization agents for the simultaneous determination of thiols and disulfides by high-performance liquid chromatography with fluorescence detection. This methodological application highlights their utility in sensitive and selective detection techniques, important for chemical, biological, and environmental analyses (T. Toyo’oka et al., 1988).

Materials Science Applications

  • Oxadiazole derivatives have been explored for their potential in materials science, particularly in the synthesis of novel polyhydrazides and poly(amide–hydrazide)s based on bis(ether benzoic acid)s. These materials exhibit good solubility in polar solvents and can be processed into films, indicating applications in the development of high-performance polymers with potential uses in electronics, coatings, and as membrane materials (S. Hsiao et al., 1999).

Pharmacological Applications

  • In pharmacology, sulfonamide and oxadiazole derivatives have been studied for their antimicrobial and anticonvulsant properties. For example, certain arylazopyrazole pyrimidone clubbed heterocyclic compounds, incorporating sulfonamide and oxadiazole units, have shown promising antimicrobial activity against various bacteria and fungi. This suggests their potential as lead compounds for developing new antimicrobial agents (Nikulsinh Sarvaiya et al., 2019).
  • Additionally, some azoles incorporating a sulfonamide moiety have demonstrated anticonvulsant effects, highlighting their potential in creating novel treatments for epilepsy (A. A. Farag et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it’s designed to interact with .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it’s being studied as a potential drug, future research might focus on testing its efficacy and safety in preclinical and clinical trials .

Properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-N-[5-[(4-methylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4S2/c1-29-16-8-4-14(5-9-16)13-19-23-24-20(28-19)22-18(25)3-2-12-30(26,27)17-10-6-15(21)7-11-17/h4-11H,2-3,12-13H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPNJOHJEUQSNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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